molecular formula C10H5N3S2 B8145105 10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

Cat. No.: B8145105
M. Wt: 231.3 g/mol
InChI Key: LHUPKZULYGTQRS-UHFFFAOYSA-N
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Description

This compound is a polycyclic system characterized by a fused tetracyclic framework containing three nitrogen atoms (3,4,5-triaza) and two sulfur atoms (10,13-dithia). The bicyclo descriptors ([10.3.0.0²,⁶.0⁷,¹¹]) define the connectivity of the four rings, forming a pentadeca-hexaene backbone. The structural complexity arises from the fusion of heteroatoms and bridging moieties, which likely contribute to unique electronic properties and steric constraints.

Properties

IUPAC Name

10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3S2/c1-3-14-9-5(1)7-8(12-13-11-7)6-2-4-15-10(6)9/h1-4H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUPKZULYGTQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C3=NNN=C3C4=C2SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Dithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of organocatalytic azide-aldehyde [3 + 2] cycloaddition reactions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Quality control measures, including NMR, HPLC, and GC analyses, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2H-Dithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-d][1,2,3]triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur in the presence of halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2H-Dithieno[3’,2’:3,4;2’‘,3’':5,6]benzo[1,2-d][1,2,3]triazole has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Heterogeneity in Azatetracyclo Systems

The compound’s closest structural analogs are azatetracyclo derivatives with varying heteroatom compositions and substituents:

Compound Name Heteroatoms (S/N) Ring System Substituents Key Properties/Applications Reference
10,13-Dithia-3,4,5-triazatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-1(12),2,5,7(11),8,14-hexaene 2 S, 3 N Tetracyclic pentadeca None described Theoretical interest, materials N/A
4,9,14-Trimethyl-3,5,8,10,13,15-hexaazatetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-hexaene 0 S, 6 N Tetracyclic pentadeca Methyl groups Enhanced solubility, reactivity
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 2 S, 1 N Tetracyclic tetradecen 4-Methoxyphenyl, ketone Bioactivity (unelaborated)
5,8,14-Triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2(11),3,5,7,9-pentaene tartrate salt 0 S, 3 N Tetracyclic hexadeca Tartrate counterion Pharmaceutical formulations
12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 0 S, 6 N Tricyclic dodeca 4-Methoxyphenyl, phenyl Crystallographic stability

Key Observations:

  • Heteroatom Composition : The target compound’s dual sulfur and nitrogen atoms distinguish it from analogs like (6 N, 0 S) and (3 N, 0 S). Sulfur atoms may enhance π-conjugation or redox activity compared to nitrogen-dominated systems.
  • Ring Size and Substituents : The pentadeca backbone contrasts with smaller frameworks (e.g., tetradecen in or dodeca in ), influencing strain and stability. Substituents like methyl or methoxyphenyl groups modify solubility and steric interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene
Reactant of Route 2
10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene

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